Cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate
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Overview
Description
Cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate is a chemical compound with the molecular formula C23H37ClN2O2. It is known for its unique structure, which includes a cyclohexylmethyl group attached to a benzoate moiety, with an octylcarbamimidoyl substituent. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate typically involves the reaction of cyclohexylmethyl benzoate with octyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate hydrochloride
- Cyclohexylmethyl 4-[imino(octylamino)methyl]benzoate hydrochloride
Uniqueness
This compound stands out due to its unique combination of a cyclohexylmethyl group and an octylcarbamimidoyl substituent. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C23H36N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate |
InChI |
InChI=1S/C23H36N2O2/c1-2-3-4-5-6-10-17-25-22(24)20-13-15-21(16-14-20)23(26)27-18-19-11-8-7-9-12-19/h13-16,19H,2-12,17-18H2,1H3,(H2,24,25) |
InChI Key |
ZBQNDZWYSICVFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=C(C1=CC=C(C=C1)C(=O)OCC2CCCCC2)N |
Origin of Product |
United States |
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